molecular formula C25H25ClN2O B11044590 1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(4-methylphenyl)carbonyl]piperazine

1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(4-methylphenyl)carbonyl]piperazine

Cat. No.: B11044590
M. Wt: 404.9 g/mol
InChI Key: FLYIHTMXEVVEDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound {4-[(4-CHLOROPHENYL)(PHENYL)METHYL]PIPERAZINO}(4-METHYLPHENYL)METHANONE is a complex organic molecule that belongs to the class of diarylpiperazine derivatives. These compounds are known for their broad spectrum of therapeutic activities, including antihistamine, antiemetic, and anticholinergic properties . The structure of this compound includes a piperazine ring substituted with a 4-chlorophenyl and phenyl group, as well as a 4-methylphenyl methanone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(4-CHLOROPHENYL)(PHENYL)METHYL]PIPERAZINO}(4-METHYLPHENYL)METHANONE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactions and the use of industrial-scale reactors to handle larger volumes of reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

The compound {4-[(4-CHLOROPHENYL)(PHENYL)METHYL]PIPERAZINO}(4-METHYLPHENYL)METHANONE can undergo various chemical reactions, including:

    Oxidation: The phenyl and chlorophenyl groups can be oxidized under strong oxidative conditions.

    Reduction: The ketone group in the methanone moiety can be reduced to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Mechanism of Action

The mechanism of action of {4-[(4-CHLOROPHENYL)(PHENYL)METHYL]PIPERAZINO}(4-METHYLPHENYL)METHANONE involves its interaction with histamine H1 receptors. By binding to these receptors, it prevents histamine from exerting its effects, thereby reducing allergic symptoms . The molecular targets include the H1 receptors on the surface of cells involved in allergic responses.

Properties

Molecular Formula

C25H25ClN2O

Molecular Weight

404.9 g/mol

IUPAC Name

[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]-(4-methylphenyl)methanone

InChI

InChI=1S/C25H25ClN2O/c1-19-7-9-22(10-8-19)25(29)28-17-15-27(16-18-28)24(20-5-3-2-4-6-20)21-11-13-23(26)14-12-21/h2-14,24H,15-18H2,1H3

InChI Key

FLYIHTMXEVVEDD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.